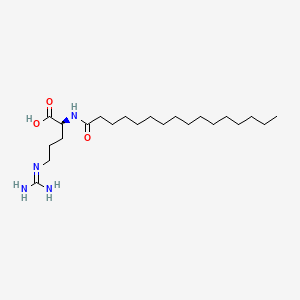
D-Leucine-15N
Overview
Description
D-Leucine-15N: is a stable isotope-labeled form of the amino acid leucine, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is used extensively in scientific research, particularly in the fields of biochemistry, molecular biology, and metabolic studies. The incorporation of nitrogen-15 allows for precise tracking and analysis of metabolic pathways and protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-15N typically involves the use of isotopically labeled precursors. One common method is the enzymatic conversion of 2-oxo-4-methylvaleric acid to this compound using D-amino acid dehydrogenase and glucose dehydrogenase. This reaction occurs under specific conditions, such as a temperature of 65°C and a pH of 10.5, resulting in high yield and optical purity .
Industrial Production Methods: Industrial production of this compound often employs fermentation techniques using microorganisms cultured in media enriched with nitrogen-15. This method ensures the incorporation of the isotope into the amino acid during biosynthesis. The resulting product is then purified through various chromatographic techniques to achieve the desired isotopic enrichment and purity.
Chemical Reactions Analysis
Types of Reactions: D-Leucine-15N undergoes several types of chemical reactions, including:
Oxidation: Conversion to keto acids.
Reduction: Formation of amino alcohols.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products:
Oxidation: Keto acids such as 2-oxo-4-methylvaleric acid.
Reduction: Amino alcohols.
Substitution: Derivatives with modified side chains.
Scientific Research Applications
D-Leucine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracking metabolic pathways and fluxes in organisms.
Protein Synthesis: Investigating protein turnover and synthesis rates.
Nutritional Research: Studying amino acid metabolism and requirements in various organisms.
Medical Research: Exploring the role of leucine in muscle protein synthesis and its potential therapeutic applications in conditions like muscle wasting and metabolic disorders.
Mechanism of Action
The mechanism of action of D-Leucine-15N involves its incorporation into metabolic pathways where it acts similarly to natural leucine. It is known to stimulate protein synthesis by activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This activation enhances the translation of specific messenger RNAs involved in muscle protein synthesis and other anabolic processes .
Comparison with Similar Compounds
L-Leucine-13C6,15N: Another isotopically labeled form of leucine with carbon-13 and nitrogen-15.
D-Isoleucine-15N: Isotopically labeled isoleucine with nitrogen-15.
D-Valine-15N: Isotopically labeled valine with nitrogen-15.
Uniqueness: D-Leucine-15N is unique due to its specific labeling with nitrogen-15, which allows for precise tracking in metabolic studies. Its D-configuration also distinguishes it from the more common L-form, providing unique insights into the metabolism and function of D-amino acids in biological systems .
Properties
IUPAC Name |
(2R)-2-(15N)azanyl-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-RFBVFTEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439512 | |
| Record name | D-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-39-3 | |
| Record name | D-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine](/img/structure/B1625028.png)
![Methyl thieno[2,3-c]pyridine-5-carboxylate](/img/structure/B1625029.png)









![2-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1625047.png)

![Ethyl [(3S)-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetate](/img/structure/B1625051.png)
